![molecular formula C9H8BrNO4 B572950 Methyl 2-(2-bromo-5-nitrophenyl)acetate CAS No. 1261682-76-1](/img/structure/B572950.png)
Methyl 2-(2-bromo-5-nitrophenyl)acetate
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Overview
Description
“Methyl 2-(2-bromo-5-nitrophenyl)acetate” is a chemical compound with the molecular formula C9H8BrNO4 . It has a molecular weight of 274.07 . The IUPAC name for this compound is “methyl 2-(2-bromo-5-nitrophenyl)acetate” and its structure can be represented by the SMILES notation: O=C(OC)CC1=CC(N+=O)=CC=C1Br .
Synthesis Analysis
The synthesis of “Methyl 2-(2-bromo-5-nitrophenyl)acetate” involves the reaction of the combined organic phase with brine, which is then dried over sodium sulfate and concentrated to yield the compound . The yield of this synthesis process is approximately 82% .Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-bromo-5-nitrophenyl)acetate” is represented by the formula C9H8BrNO4 . The compound contains a bromine atom (Br), a nitro group (NO2), and an acetate group (CH3COO) attached to a phenyl ring .Chemical Reactions Analysis
“Methyl 2-(2-bromo-5-nitrophenyl)acetate” is an α-bromo ester . It has been used to alkylate phenol and amino groups . Moreover, it can be used to make vitamins and pharmaceutical drugs . It is commonly used as a reagent in chemical modification of histidine . In addition, it is also used in the synthesis of coumarins and cis-cyclopropane .It is recommended to be stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.
Scientific Research Applications
Agrochemicals and Crop Protection Agents
In the dynamic field of agrochemicals, Methyl 2-(2-bromo-5-nitrophenyl)acetate finds its niche as a valuable building block for the development of advanced crop protection agents. Its distinct chemical structure, with the bromine and nitro groups, contributes to the creation of potent and selective pesticides, herbicides, and fungicides .
Antiviral Activity
Indole derivatives, including Methyl 2-(2-bromo-5-nitrophenyl)acetate, have shown promise as antiviral agents. For instance:
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated antiviral activity against Coxsackie B4 virus .
Anti-Inflammatory and Analgesic Properties
Certain indole derivatives exhibit anti-inflammatory and analgesic activities. For example, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide demonstrated these properties .
Chemical Synthesis and Building Blocks
Methyl 2-(2-bromo-5-nitrophenyl)acetate serves as a versatile intermediate in organic synthesis. Researchers use it to construct more complex molecules, owing to its reactivity and functional groups. It participates in reactions such as nucleophilic substitution and carbene complex formation .
Safety and Hazards
“Methyl 2-(2-bromo-5-nitrophenyl)acetate” should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured . All sources of ignition should be removed and personnel should be evacuated to safe areas in case of a spill or leak .
properties
IUPAC Name |
methyl 2-(2-bromo-5-nitrophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGZNFZMPAFWMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-bromo-5-nitrophenyl)acetate |
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